Ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate
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Overview
Description
Ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate typically involves the reaction of ethyl 2-bromo-4-(4-methyl-1h-pyrazol-1-yl)butanoate with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(4-chloropyrazol-1-yl)butanoate
- Ethyl 2-amino-4-(4-phenylpyrazol-1-yl)butanoate
- Ethyl 2-amino-4-(4-methyl-1h-imidazol-1-yl)butanoate
Uniqueness
Ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H17N3O2 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 2-amino-4-(4-methylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C10H17N3O2/c1-3-15-10(14)9(11)4-5-13-7-8(2)6-12-13/h6-7,9H,3-5,11H2,1-2H3 |
InChI Key |
KGPJOYBUNOJFIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCN1C=C(C=N1)C)N |
Origin of Product |
United States |
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